cercophorin C
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Overview
Description
cercophorin C is a natural product found in Cercophora areolata with data available.
Scientific Research Applications
Antifungal and Cytotoxic Properties
Cercophorin C, along with other cercophorins, has been identified as having notable antifungal and cytotoxic activities. These compounds were isolated from the coprophilous fungus Cercophora areolata and represent novel isocoumarin derivatives. Their structures were elucidated through various spectroscopic methods, highlighting their potential in antifungal and cytotoxic applications (Whyte et al., 1996).
Role in Toxin Biosynthesis
This compound's role in the biosynthesis of cercosporin, a toxin produced by Cercospora species, is significant. The involvement of calcium/calmodulin signaling in cercosporin biosynthesis has been investigated, suggesting that maintaining endogenous calcium homeostasis is essential for this process (Chung, 2003).
Analytical Applications
Capillary electrophoresis (CE) has been utilized for various analytical applications, including the study of this compound. The versatility of CE in analyzing biological samples, such as proteins, peptides, amino acids, and phenolic compounds, demonstrates its potential in exploring the properties and applications of this compound in various scientific fields (Piergiovanni, 2012).
Biomedical Applications
CE with laser-induced fluorescence detection has been extensively used in biomedical research, which can be applied to the study of this compound and its derivatives. This technique's high efficiency and ability to analyze a wide range of substances present in biological fluids make it an ideal tool for exploring the biomedical implications of this compound (Páez & Hernández, 2001).
Pharmaceutical Analysis
In pharmaceutical analysis, CE is increasingly recognized for its high efficiency and versatility. This technology could be pivotal in the separation and analysis of this compound and related compounds, offering insights into their pharmaceutical potential and interactions (Ahuja, 2008).
Properties
Molecular Formula |
C20H16O10 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2-hydroxy-4-methoxy-6-methoxycarbonylphenyl) 6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carboxylate |
InChI |
InChI=1S/C20H16O10/c1-8-4-9-5-12(21)15(16(23)14(9)19(25)29-8)20(26)30-17-11(18(24)28-3)6-10(27-2)7-13(17)22/h4-7,21-23H,1-3H3 |
InChI Key |
FYRHLZVZOQUTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)OC3=C(C=C(C=C3O)OC)C(=O)OC)O |
Synonyms |
cercophorin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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